molecular formula C17H15ClN4O B6101317 5-(2-CHLOROPHENYL)-2-(PYRROLIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE

5-(2-CHLOROPHENYL)-2-(PYRROLIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE

Cat. No.: B6101317
M. Wt: 326.8 g/mol
InChI Key: QLASBOIGKQDZSK-UHFFFAOYSA-N
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Description

5-(2-CHLOROPHENYL)-2-(PYRROLIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that contains a pyrido[2,3-d]pyrimidine core structure. Compounds with this core structure are often studied for their potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Properties

IUPAC Name

5-(2-chlorophenyl)-2-pyrrolidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c18-13-6-2-1-5-11(13)12-7-8-19-15-14(12)16(23)21-17(20-15)22-9-3-4-10-22/h1-2,5-8H,3-4,9-10H2,(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLASBOIGKQDZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-CHLOROPHENYL)-2-(PYRROLIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through a multi-step reaction involving the condensation of appropriate starting materials such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the 2-Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the core structure.

    Addition of the Pyrrolidine Group: The pyrrolidine group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions could convert certain functional groups within the compound to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Researchers may use this compound as a starting material to synthesize various derivatives with potential biological activities.

Biology

    Biological Activity Studies: The compound may be studied for its effects on biological systems, including its potential as an enzyme inhibitor or receptor agonist/antagonist.

Medicine

    Drug Development: Compounds with similar structures are often investigated for their therapeutic potential in treating diseases such as cancer, inflammation, and infections.

Industry

    Material Science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(2-CHLOROPHENYL)-2-(PYRROLIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Chlorophenyl)-2-(morpholin-4-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one: Similar structure with a morpholine group instead of pyrrolidine.

    5-(2-Chlorophenyl)-2-(piperidin-1-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one: Similar structure with a piperidine group instead of pyrrolidine.

Uniqueness

The uniqueness of 5-(2-CHLOROPHENYL)-2-(PYRROLIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

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